Ethyl-d5 2-Methylbutyrate
Description
Properties
CAS No. |
1082581-95-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
135.218 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2-methylbutanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i2D3,5D2 |
InChI Key |
HCRBXQFHJMCTLF-ZTIZGVCASA-N |
SMILES |
CCC(C)C(=O)OCC |
Synonyms |
2-Methylbutanoic Acid Ethyl-1,1,2,2,2-d5 Ester; 2-Methylbutyric Acid Ethyl-d5 Ester; (±)-Ethyl-d5 2-Methylbutanoate; Ethyl-d5 2-Methylbutanoate; Ethyl-d5 α-methylbutyrate; NSC 1103 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Approaches
Methodologies for Deuterium (B1214612) Incorporation into Ester Functionalities
The introduction of deuterium into organic molecules, particularly into ester functionalities, can be achieved through a variety of methods. These strategies are broadly categorized based on their ability to control the specific placement (regioselectivity) and three-dimensional orientation (stereoselectivity) of the deuterium atoms. Direct hydrogen isotope exchange (HIE) represents a common strategy, wherein a protium (B1232500) atom is directly replaced by a deuterium atom under catalytic conditions. researchgate.net
Stereoselective deuteration involves the introduction of deuterium at a specific stereocenter with a preference for one stereoisomer over others. Biocatalytic methods have emerged as powerful tools for achieving high stereoselectivity under mild conditions. nih.govresearchgate.net Pyridoxal phosphate (PLP)-dependent enzymes, for instance, can reversibly deprotonate α-amino acids and their corresponding esters, facilitating hydrogen-deuterium exchange at the α-carbon using D₂O as the deuterium source. nih.govnih.gov One such enzyme, an α-oxo-amine synthase known as SxtA AONS, has demonstrated the ability to produce a range of α-²H amino acids and esters with high site- and stereoselectivity. researchgate.net This biocatalytic approach offers advantages such as the elimination of protecting groups and the use of environmentally benign reagents. nih.gov
Another strategy involves the use of chiral catalysts. For example, nickel-catalyzed enantioselective additions using newly developed chiral spiro phosphine ligands have shown excellent enantio- and regioselectivity in the synthesis of chiral molecules. acs.org While not directly a deuteration technique, such enantioselective methods can be adapted to create chiral precursors that can then be subjected to deuteration, preserving the stereochemistry.
| Catalytic System | Substrate Type | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| SxtA AONS (PLP-dependent enzyme) | α-Amino acids and methyl esters | D₂O | High stereoselectivity, mild conditions, no protecting groups required | nih.govresearchgate.net |
| 2-Hydroxynicotinaldehyde | L-amino esters | D₂O | Good yields, high deuterium incorporation, mild conditions | nih.govacs.org |
| Iridium N-heterocyclic carbene/phosphine complexes | Benzoate esters | D₂O | High levels of isotopic labeling, applicable to bioactive molecules | researchgate.net |
Regioselective deuteration ensures that deuterium is incorporated at a specific position within a molecule. Transition metal catalysis is a prominent method for achieving regioselective H-D exchange. nih.gov For example, palladium-on-carbon (Pd/C) catalysts can facilitate H-D exchange at benzylic sites under mild conditions using D₂O as the deuterium source. nih.gov Similarly, iridium-based catalysts have been effectively used for the directed ortho-deuteration of aromatic compounds containing ester directing groups. researchgate.net
Deoxygenative deuteration presents another regioselective approach. A ruthenium-catalyzed method allows for the deoxygenative deuteration of ketones via a hydrazone intermediate, enabling regiospecific deuterium incorporation at the methylene (B1212753) site with high deuterium content. rsc.org For esters, reductive deuteration using reagents like samarium(II) iodide (SmI₂) in the presence of D₂O provides a method for the synthesis of α,α-dideuterio benzyl alcohols from aromatic esters, featuring high deuterium incorporation and broad functional group tolerance. organic-chemistry.org
| Methodology | Catalyst/Reagent | Target Site | Deuterium Source | Key Features | Reference |
|---|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Palladium (Pd/C) | Benzylic C-H bonds | D₂O | High regioselectivity, mild conditions | nih.gov |
| Reductive Deuteration | Samarium(II) iodide (SmI₂) | Ester carbonyl (reduces to alcohol) | D₂O | High deuterium incorporation (>95%), chemoselective | organic-chemistry.org |
| Deoxygenative Deuteration | Ruthenium (Ru) | Ketone methylene site (via hydrazone) | D₂O | Regiospecific, high deuterium content (91-96%) | rsc.org |
| Directed HIE | Iridium (Ir) | Ortho C-H bonds of benzoate esters | D₂O | Directing group-dependent, efficient labeling | researchgate.net |
Precursor Design and Isotopic Enrichment Control in Ethyl-d5 2-Methylbutyrate (B1264701) Synthesis
The synthesis of Ethyl-d5 2-Methylbutyrate specifically requires the introduction of five deuterium atoms onto the ethyl group of the ester. The most direct and efficient strategy involves the use of a deuterated precursor rather than attempting to selectively deuterate the ethyl moiety of a pre-formed ester.
The logical synthetic route is the Fischer esterification of 2-methylbutyric acid with ethanol-d5 (B126515) (C₂D₅OH). nih.gov This method is analogous to the industrial production of the non-deuterated compound, which involves reacting 2-methylbutyric acid with ethanol (B145695) in the presence of an acid catalyst like p-toluenesulfonic acid. google.com
Synthetic Scheme: CH₃CH₂CH(CH₃)COOH + C₂D₅OH --[H⁺]--> CH₃CH₂CH(CH₃)COOC₂D₅ + H₂O
Control over isotopic enrichment is paramount in this synthesis. The primary factor determining the final isotopic purity of the product is the enrichment of the ethanol-d5 precursor. Commercially available ethanol-d5 often has an isotopic enrichment of 98-99% or higher. isotope.com To ensure the final product maintains this high level of enrichment, it is crucial to use reaction conditions that minimize any potential for H/D back-exchange. This includes using an anhydrous acid catalyst and removing the water produced during the reaction to drive the equilibrium towards the product side.
Assessment of Isotopic Purity and Labeling Position
Following synthesis, a rigorous analytical assessment is required to confirm the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and to verify that the deuterium atoms are located at the intended positions.
Several analytical techniques are employed to determine the deuterium content and isotopic purity of labeled compounds. The most common methods are mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. The relative abundances of the M, M+1, M+2, etc., peaks are used to calculate the percentage of deuterium incorporation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining isotopic abundance. A ¹H NMR spectrum can be used to quantify the reduction in signal intensity at the labeled positions relative to an internal standard or a non-deuterated portion of the molecule. google.com For a more direct and often more accurate measurement, a combination of ¹H NMR and ²H NMR can be utilized. nih.gov This combined approach has been shown to be a robust strategy for accurately determining the isotopic abundance in deuterated reagents. nih.gov
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio to differentiate isotopologues. | High sensitivity, small sample requirement, rapid analysis. | Isotopic effects can influence ionization; may not provide positional information without fragmentation. | nih.govresearchgate.netresearchgate.net |
| ¹H NMR Spectroscopy | Quantifies the absence of protons at labeled sites. | Provides structural information, non-destructive. | Lower sensitivity than MS, requires careful integration and internal standards. | google.com |
| ²H NMR Spectroscopy | Directly detects and quantifies deuterium nuclei. | Provides direct evidence and location of the label. | Lower sensitivity, requires a spectrometer with a deuterium probe. | nih.govnih.gov |
| Combustion-Infrared Spectrometry | Combusts the sample and analyzes the resulting water for D/H ratio. | Provides bulk deuterium content. | Destructive, does not provide positional information. | acs.org |
Confirming that the five deuterium atoms are exclusively on the ethyl group is crucial. Both NMR and MS/MS (tandem mass spectrometry) are used for this structural verification.
NMR Spectroscopy:
¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic signals for the ethyl group—a quartet for the -OCH₂- group and a triplet for the -CH₃ group—would be completely absent or significantly diminished to the level of the isotopic impurity of the precursor. The signals corresponding to the 2-methylbutyrate moiety would remain unchanged.
²H NMR: The ²H NMR spectrum would show signals corresponding to the chemical shifts of the deuterons on the ethyl group, providing direct evidence of their location. nih.gov The presence of two signals, one for the -CD₂- group and one for the -CD₃ group, would confirm the labeling pattern.
Mass Spectrometry (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern of this compound would differ predictably from its non-deuterated counterpart. For example, fragmentation involving the loss of the ethyl group would result in a neutral loss of C₂D₅, which has a different mass than the loss of C₂H₅. This allows for the unambiguous confirmation of the label's position. nih.gov
Advanced Analytical Methodologies and Quantitative Analysis
Mass Spectrometry Applications for Ethyl-d5 2-Methylbutyrate (B1264701)
Mass spectrometry (MS) is a powerful analytical technique for the detection and quantification of compounds by measuring their mass-to-charge ratio. The incorporation of stable isotopes, such as deuterium (B1214612) in Ethyl-d5 2-methylbutyrate, enhances the capabilities of MS in various applications. medchemexpress.eu
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Profiling
Gas chromatography-mass spectrometry (GC-MS) is a frontline technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated into its components in the gas chromatograph before being detected by the mass spectrometer.
The effective analysis of labeled esters like this compound by GC-MS hinges on the optimization of several parameters. The choice of sample introduction method, such as headspace solid-phase microextraction (HS-SPME), is critical for enriching volatile esters from a sample matrix. tandfonline.com Factors including incubation temperature, time, and agitation are optimized to ensure efficient extraction. tandfonline.comnih.gov For instance, an incubation temperature of 60°C for 7.5 minutes has been used for the HS-SPME of esters. tandfonline.com
The chromatographic separation is governed by the GC column and the temperature program. A column with a suitable stationary phase, like a VF-1701-MS, is selected to resolve the analytes. mdpi.com The temperature gradient, which involves a programmed increase in temperature, is optimized to achieve good separation of compounds with different boiling points. mdpi.comsci-hub.se A typical temperature program might start at 50°C, ramp up to 250°C, and hold for a period to ensure all compounds of interest are eluted. mdpi.com The selection of appropriate ions for selected ion monitoring (SIM) mode in the mass spectrometer further enhances the sensitivity and selectivity of the analysis. tandfonline.com
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique. It involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. This labeled compound, known as an internal standard, behaves almost identically to the unlabeled analyte during sample preparation and analysis. nih.gov
By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations or losses during the analytical process can be corrected for, leading to highly accurate and precise quantification. nih.gov Deuterated ethyl esters, including those similar in structure to this compound, have been successfully used as internal standards for the quantification of esters in complex matrices like wine. researchgate.net This approach has been shown to provide satisfactory repeatability, reproducibility, sensitivity, and accuracy. researchgate.net The use of stable isotope-labeled internal standards is crucial for accounting for matrix effects, which are common in complex samples and can interfere with quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Analogs
While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is better suited for less volatile or thermally unstable molecules. For compounds that have poor ionization efficiency in MS, a process called derivatization is often employed. nih.gov Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or its detectability by the mass spectrometer. nih.govresearchgate.net
In the context of analyzing compounds similar in structure to this compound, derivatization can be used to analyze their non-volatile precursors or metabolites, such as the corresponding carboxylic acids. For example, fatty acids can be derivatized to enhance their ionization efficiency and allow for sensitive detection in positive ion mode. nih.gov Isotopically labeled derivatizing agents or the use of a labeled internal standard like this compound's corresponding acid (2-methyl-d3-butyric acid) can be used in an isotope dilution approach to ensure accurate quantification. acs.orgnih.gov This strategy helps to correct for variations during the derivatization reaction and analysis, improving the reliability of the results. frontiersin.org
High-Resolution Mass Spectrometry for Isotopologue Distribution Analysis
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of molecules with very similar masses. nih.gov This capability is particularly valuable for analyzing the distribution of isotopologues—molecules that differ only in their isotopic composition. nih.govresearchgate.net
HRMS can be used to determine the isotopic purity of labeled compounds like this compound. nih.govresearchgate.net By precisely measuring the masses and relative abundances of the different isotopologues (e.g., those containing d0, d1, d2, etc.), the degree of deuterium incorporation can be accurately assessed. nih.govresearchgate.net This is crucial for applications where a high degree of isotopic labeling is required. Furthermore, HRMS can distinguish between different elemental isotopologues, providing a detailed picture of the isotopic composition of a molecule. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Tracer Studies
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides structural information about the molecule and can be used for highly selective quantification.
For a compound like this compound, MS/MS can be used to study its fragmentation pathways. The fragmentation pattern of the deuterated compound can be compared to its non-deuterated counterpart to understand the fragmentation mechanisms and to identify specific fragment ions for use in quantitative methods. cdnsciencepub.comresearchgate.net The mass shift due to the deuterium atoms will be observed in the fragment ions that retain the label, which can help in elucidating the structure of the fragments. d-nb.info
In metabolic tracer studies, isotopically labeled compounds are used to follow the metabolic fate of a molecule within a biological system. nih.gov While direct evidence for this compound in such studies is not prevalent in the provided context, similar deuterated compounds are used as tracers. The labeled compound is introduced into the system, and its conversion into various metabolites is tracked by MS. The presence of the isotopic label allows the metabolites derived from the tracer to be distinguished from the endogenous pool of the same compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary tool for the structural elucidation of this compound. The presence of deuterium significantly alters the NMR spectra compared to its non-deuterated counterpart, providing a wealth of information about the success and specificity of the isotopic labeling.
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it the definitive method for confirming the presence and location of isotopic labels. magritek.com Since the chemical shift ranges for ¹H and ²H are nearly identical, the ²H NMR spectrum of this compound is expected to show signals corresponding to the deuterated ethyl group. magritek.com
The spectrum would feature two main resonances: one for the methylene (B1212753) group (-CD₂-) and one for the methyl group (-CD₃). The precise chemical shifts would be very similar to the proton chemical shifts of the ethyl group in the unlabeled compound. This technique verifies the successful incorporation of deuterium specifically onto the ethyl moiety and can be used to determine the isotopic purity of the compound.
Table 1: Predicted ²H and ¹H NMR Chemical Shifts for this compound and its Unlabeled Analog
| Group | Predicted ²H Shift (ppm) in this compound | Typical ¹H Shift (ppm) in Ethyl 2-Methylbutyrate |
| O-CH₂-CH₃ | ~4.1 | 4.1 |
| O-CH₂-CH₃ | ~1.2 | 1.2 |
Note: Data is predictive and based on typical values for ethyl esters.
The substitution of hydrogen with deuterium has distinct effects on the ¹³C NMR spectrum. These effects are instrumental in confirming the labeling pattern.
Isotope-Induced Shifts: The replacement of hydrogen by deuterium typically causes a small upfield shift (to a lower ppm value) for the directly attached carbon and, to a lesser extent, for carbons further away. researchgate.netrsc.org This phenomenon, known as the deuterium isotope effect, can be observed when comparing the ¹³C spectrum of this compound with that of standard Ethyl 2-Methylbutyrate. researchgate.net
Carbon-Deuterium Coupling: In a standard proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons (¹³CD₂ and ¹³CD₃) will appear as multiplets due to coupling with deuterium, which has a spin I=1. The ¹³CD₂ signal would theoretically be a 1:2:1 triplet, and the ¹³CD₃ signal would be a 1:3:6:7:6:3:1 septet. These multiplets are often broader and less intense than their protonated counterparts.
Proton and Deuterium Decoupling: To simplify the spectrum and precisely locate the carbon chemical shifts, a ¹³C spectrum can be acquired with both proton and deuterium decoupling (¹³C{¹H, ²H}). In such a spectrum, the deuterated carbon signals will appear as sharp singlets, allowing for accurate measurement of the isotope-induced shift. researchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (in ¹³C{¹H} NMR) | Isotope Effect |
| C =O | ~176 | Singlet | Minimal |
| -C H(CH₃)- | ~41 | Singlet | Minimal |
| O-C D₂-CD₃ | ~60 | Triplet (¹J_CD) | Upfield Shift |
| -CH(C H₃)- | ~16 | Singlet | Minimal |
| -CH(CH₃)C H₂CH₃ | ~26 | Singlet | Minimal |
| O-CD₂-C D₃ | ~14 | Septet (¹J_CD_) | Upfield Shift |
| -CH(CH₃)CH₂C H₃ | ~11 | Singlet | Minimal |
Note: Chemical shifts are estimated based on the unlabeled analog. The isotope effect typically results in an upfield shift of 0.1-0.5 ppm per deuterium on the attached carbon.
Conversely, a ²H-¹³C HSQC experiment could be performed to directly correlate the deuterium nuclei with their attached carbons, providing unambiguous proof of the labeling sites. These multi-nuclear techniques offer a comprehensive and definitive characterization of the molecule's structure.
Hybrid Analytical Platforms and Emerging Technologies
The unique properties of this compound make it highly suitable for use with advanced hybrid analytical techniques, particularly in quantitative analysis.
Hyphenated techniques, especially those involving mass spectrometry, are critical for the analysis of deuterated compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
The primary application of this compound in this context is as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). doi.orgresearchgate.net This is considered one of the most accurate methods for quantitative analysis. doi.org The principle relies on adding a known amount of the deuterated standard (this compound) to a sample containing the non-deuterated analyte (Ethyl 2-Methylbutyrate).
Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they co-elute in chromatography and experience the same behavior during sample preparation and ionization. researchgate.netnih.gov However, the mass spectrometer can easily distinguish them due to the mass difference (+5 amu). By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, correcting for sample loss or matrix effects during analysis. researchgate.netnih.govoup.com
Table 3: Mass Spectrometry Data for Analyte and Internal Standard
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (Predicted) |
| Ethyl 2-Methylbutyrate (Analyte) | C₇H₁₄O₂ | 130.19 | m/z 130, 101, 88, 73, 57 |
| This compound (Standard) | C₇H₉D₅O₂ | 135.22 | m/z 135, 101, 93, 73, 57 |
Note: Fragment predictions are based on typical ester fragmentation patterns. The key distinction is the molecular ion and fragments retaining the deuterated ethyl group.
While traditional detectors are effective, research into novel detection systems aims to improve sensitivity and specificity for isotopically labeled compounds. One specialized area involves deuterium-specific detectors for gas chromatography, such as a microwave-induced plasma emission detector (MIP-AED). rsc.org This system can be tuned to specifically detect the atomic emission of deuterium, offering high selectivity for deuterated compounds eluting from the GC column. rsc.org However, its implementation can be complex as it may require separate measurements to distinguish between hydrogen and deuterium emissions. rsc.org
More broadly, the continuous advancement in mass spectrometry detector technology, such as high-resolution Orbitrap and Time-of-Flight (TOF) systems, significantly benefits the analysis of deuterated species. These detectors provide the mass accuracy and resolution needed to clearly separate the isotopic signals of the analyte from the deuterated standard, even in complex biological matrices, thereby enhancing the reliability of isotope dilution assays. Furthermore, recent studies have focused on understanding and utilizing the "chromatographic deuterium effect" (CDE), where deuterated compounds may have slightly different retention times than their non-deuterated counterparts, to optimize separations on modern HPLC columns. acs.org
Applications in Biochemical and Metabolic Research
Metabolic Flux Analysis (MFA) Using Ethyl-d5 2-Methylbutyrate (B1264701)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. d-nb.infomdpi.com The introduction of a stable isotope-labeled compound like Ethyl-d5 2-Methylbutyrate allows researchers to trace the path of the deuterium (B1214612) atoms as the molecule is metabolized, providing a dynamic picture of cellular metabolism. nih.govnih.gov
This compound is a direct precursor for studying the metabolism of branched-chain fatty acids (BCFAs). The 2-methylbutyryl moiety of the molecule is derived from the catabolism of the essential amino acid isoleucine. nih.govird.fr In many organisms, including mammals and bacteria, the breakdown of isoleucine produces 2-methylbutyryl-CoA, which can then be used to synthesize BCFAs. nih.gov
By introducing this compound into a model system, such as cultured cells or microorganisms, researchers can trace the incorporation of the 2-methylbutyryl group into newly synthesized fatty acids. nih.gov Subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can identify the deuterated BCFAs, confirming the activity of this specific synthesis pathway. nih.gov This approach helps to map out the connections between amino acid catabolism and lipid synthesis, which is crucial for understanding cellular energy storage and membrane composition. nih.gov For example, studies have shown that BCAA catabolism is a significant source of carbon for lipogenesis in adipocytes (fat cells). nih.gov
Table 1: Illustrative Example of Isotope Tracing for BCFA Synthesis
This table provides a hypothetical example of the expected mass shifts in key metabolites when tracing the metabolism of this compound in an adipocyte cell culture. The detection of these labeled products would confirm the pathway's activity.
| Metabolite | Unlabeled Mass (Da) | Expected Labeled Mass (Da) using this compound | Mass Shift (Δm/z) | Pathway Confirmation |
| 2-Methylbutyric acid | 102.13 | 102.13 | 0 | Hydrolysis of ester |
| 2-Methylbutyryl-CoA | 851.64 | 851.64 | 0 | Activation for synthesis |
| Anteiso-pentadecanoic acid (C15:0) | 242.42 | 242.42 | 0 | Elongation product |
| Anteiso-heptadecanoic acid (C17:0) | 270.47 | 270.47 | 0 | Further elongation product |
The rate at which metabolites are synthesized and consumed, known as the turnover rate, provides critical information about the dynamic state of a metabolic system. nih.govresearchgate.net Stable isotope tracers like this compound are essential for these measurements. nih.govresearchgate.net After introducing the labeled compound, the rate of appearance of the deuterium label in downstream products and its rate of disappearance from the precursor pool can be measured over time. nih.gov
This kinetic data allows for the calculation of the flux through specific metabolic pathways. d-nb.info For instance, by measuring the rate at which labeled 2-methylbutyryl-CoA is converted into BCFAs, researchers can quantify the activity of the fatty acid synthesis pathway under different physiological or pathological conditions. d-nb.inforesearchgate.net This information is vital for understanding metabolic regulation and identifying potential targets for therapeutic intervention in diseases like metabolic syndrome or cancer. d-nb.info
Dynamic isotopic tracing provides a real-time view of metabolic processes. nih.govresearchgate.net Unlike static measurements that offer a single snapshot, dynamic tracing with this compound involves collecting samples at multiple time points after its introduction to a system. nih.govresearchgate.net This allows researchers to observe the flow of the isotope through the network, revealing the sequence of metabolic transformations and the time it takes for intermediates to be processed. nih.gov
In cellular systems, this approach can reveal how quickly cells respond to stimuli by altering their metabolic pathways. In enzymatic systems, it can be used to follow the progression of a reaction, from substrate binding to product release, providing detailed insights into the enzyme's catalytic cycle. The high sensitivity of modern mass spectrometry makes it possible to detect even very low levels of isotopic enrichment, making this a powerful technique for studying metabolic dynamics in detail. nih.govresearchgate.net
Investigation of Enzymatic Reaction Mechanisms
Deuterium-labeled compounds are instrumental in elucidating the detailed step-by-step mechanisms of enzyme-catalyzed reactions. The increased mass of deuterium compared to hydrogen can affect reaction rates, an occurrence known as the kinetic isotope effect. wikipedia.orgnih.gov
The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org When a bond to a hydrogen atom is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium typically slows the reaction down. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage than a carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov
In the case of this compound, the deuterium atoms are on the ethyl group. This is particularly useful for studying the mechanisms of enzymes like esterases, which catalyze the hydrolysis of the ester bond. If the enzymatic mechanism involves interaction with or cleavage of a C-H bond on the ethyl group during the rate-limiting step, a "primary KIE" will be observed. Even if the C-H bonds are not broken, their replacement with C-D bonds can still influence the reaction rate through steric or electronic effects, resulting in a "secondary KIE". wikipedia.org By measuring the reaction rate with both the deuterated and non-deuterated substrate, researchers can determine the magnitude of the KIE and gain crucial insights into the transition state of the reaction, helping to confirm or refute a proposed mechanism. researchgate.net
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for Esterase Activity
This table shows an example of how KIE data could be used to probe an esterase's mechanism. A KIE value significantly different from 1.0 suggests that the ethyl group is involved in the rate-determining step of the hydrolysis reaction.
| Substrate | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| Ethyl 2-Methylbutyrate | 1.25 | \multirow{2}{*}{1.39} | C-H bond cleavage on the ethyl group may be part of the rate-limiting step. |
| This compound | 0.90 |
Enzymes often exhibit specificity, meaning they act preferentially on certain substrates. Deuterium-labeled esters like this compound can be used to profile the substrate specificity of enzymes such as lipases and esterases. researchgate.netnih.gov
In a typical experiment, an enzyme is presented with a mixture of labeled and unlabeled esters, or a series of different labeled esters. By using mass spectrometry to quantify the products formed from each substrate, researchers can determine the relative rates at which the enzyme processes each one. nih.gov Because this compound is chemically almost identical to its unlabeled counterpart but easily distinguishable by mass, it can be used as a competitive substrate or as an internal standard for precise quantification. clearsynth.comhilarispublisher.com This allows for a detailed mapping of an enzyme's preferences for different acyl or alkyl groups, which is fundamental to understanding its biological role and for applications in biotechnology, such as the design of biocatalysts. researchgate.net
Pathway Reconstruction and Network Analysis in Biological Systems
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the detailed mapping and quantification of metabolic pathways. This compound, as a deuterated analogue of the naturally occurring ester, serves as a powerful tracer for elucidating the metabolic fate of 2-methylbutyrate, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. By introducing this compound into a biological system, researchers can track the movement of the deuterium-labeled portions of the molecule through various enzymatic reactions. This stable isotope labeling provides enhanced sensitivity and accuracy in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise quantification and analysis of downstream metabolites. musechem.com This approach is invaluable for reconstructing metabolic networks, verifying predicted pathways, and understanding the complex interplay of different metabolic routes.
The deuterium atoms on the ethyl group (d5) make the tracer heavier than its natural counterpart. When the ester is hydrolyzed in a biological system, it releases ethanol-d5 (B126515) and 2-methylbutyrate. The 2-methylbutyrate moiety can then enter endogenous metabolic pathways. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can distinguish between the deuterated (exogenous) and non-deuterated (endogenous) metabolites based on their mass-to-charge (m/z) ratio. This distinction is fundamental to tracing the flow of the labeled carbon skeleton and understanding its contribution to various metabolic pools.
Isotopic Labeling for Identifying Novel Metabolic Routes
Isotopic labeling with molecules like this compound is a definitive method for discovering and confirming novel or alternative metabolic pathways. When a labeled substrate is introduced, the appearance of the isotope label in downstream compounds provides direct evidence of a metabolic connection. This technique is particularly crucial for clarifying ambiguous or less-characterized metabolic routes.
A significant example of this application is in the study of isoleucine metabolism. The primary catabolic pathway for L-isoleucine proceeds through (S)-2-methylbutyryl-CoA. However, an alternative "(R) pathway" has been proposed, and its physiological significance has been a subject of investigation. Research involving the administration of labeled 2-methylbutyrate to animal models has been instrumental in exploring this alternative route. For instance, in a study where rats were fed a racemic mixture of deuterated (R)- and (S)-2-methylbutyrate, researchers were able to trace the metabolic fate of these enantiomers. nih.gov The analysis of urinary organic acids revealed a significant increase in labeled 2-ethyl-3-hydroxypropionic acid (2-EHA), a key intermediate of the (R) pathway. nih.gov Furthermore, the study detected the deuterium label in downstream metabolites like ethylmalonate, confirming that intermediates of the (R) pathway can be further metabolized, constituting a genuine, albeit alternative, metabolic route. nih.gov
The table below illustrates hypothetical data from such a labeling experiment, demonstrating how the detection of the deuterium label in specific metabolites confirms their position in the pathway originating from 2-methylbutyrate.
| Metabolite | Endogenous Concentration (µM) | Labeled Concentration (µM) after administration of this compound | Pathway Implication |
| 2-Methylbutyrate | 5.2 | 89.5 | Successful hydrolysis and uptake |
| 2-Ethyl-3-hydroxypropionic acid (2-EHA) | 2.1 | 45.3 | Confirms flux through the (R) pathway of isoleucine metabolism |
| Ethylmalonic acid | 1.8 | 5.7 | Evidence of downstream metabolism of (R) pathway intermediates |
| Tiglylglycine | 3.5 | 1.1 | Minor flux or separate pathway |
This table is illustrative and based on findings described in metabolic research. nih.gov
This ability to trace the origin of atoms within a molecule is a unique advantage of isotopic labeling. It allows researchers to distinguish between pre-existing metabolite pools and those newly synthesized from the administered precursor, thereby uncovering metabolic connections that would be invisible using conventional metabolomic techniques. scbt.com
Integration of Isotopic Data with Systems Biology Models
Systems biology aims to understand the larger picture of how biological components interact to produce the functions of a living organism. Metabolic network models are a key component of this approach, providing a framework for simulating and predicting metabolic behavior. Isotopic labeling data, such as that generated from studies using this compound, is essential for validating and refining these models.
The quantitative data obtained from tracer experiments, often referred to as metabolic flux analysis (MFA), provides critical constraints for computational models of metabolism. By measuring the rate of label incorporation into various metabolites, researchers can estimate the in vivo rates (fluxes) of the reactions that connect them. This information moves beyond a static map of the metabolome to provide a dynamic view of cellular function. nih.gov
For example, a systems biology model of amino acid catabolism might include both the (S) and (R) pathways for isoleucine breakdown. Initially, the model might assume fluxes based on enzyme kinetic data from in vitro studies. By introducing experimental data from an this compound tracing study, the model can be updated with real-world physiological data. If the isotopic data shows a significant portion of the label appearing in metabolites of the (R) pathway, the model's parameters must be adjusted to reflect this flux. This integration leads to a more accurate and predictive model of metabolism.
The process of integrating isotopic data with systems biology models typically involves the following steps:
| Step | Description | Example with this compound Data |
| 1. Network Construction | A metabolic network is built based on genomic and biochemical data, defining all known reactions and metabolites. | The model includes all known enzymes and reactions in the L-isoleucine catabolic pathway, including both (S) and (R) routes. |
| 2. Isotopic Labeling Experiment | A tracer, such as this compound, is administered to the biological system (e.g., cell culture, animal model). | This compound is added to a culture of hepatocytes. |
| 3. Mass Isotopomer Distribution (MID) Analysis | Mass spectrometry is used to measure the distribution of isotopic labels in downstream metabolites. | GC-MS analysis reveals the percentage of 2-EHA and ethylmalonate that contains the deuterium label (M+d). |
| 4. Flux Estimation | Computational algorithms use the MIDs and the network structure to calculate the relative or absolute fluxes through metabolic reactions. | The model calculates that 15% of the total 2-methylbutyrate pool is directed through the (R) pathway under the experimental conditions. |
| 5. Model Refinement | The calculated fluxes are used to refine the parameters of the systems biology model, improving its predictive power. | The refined model now more accurately predicts how the cell will respond to changes in isoleucine availability or genetic mutations affecting the pathway. |
This iterative process of experimental measurement and computational modeling is crucial for building comprehensive and accurate models of metabolic systems. nih.gov The use of precisely labeled compounds like this compound provides the high-quality data needed to fuel this integrative approach, ultimately leading to a deeper understanding of metabolic regulation in health and disease.
Stereochemical Considerations and Isotopic Chirality
Enantiomeric Forms of 2-Methylbutyrate (B1264701) and their Deuterated Counterparts
2-Methylbutyric acid, the precursor to ethyl 2-methylbutyrate, possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (S)-(+)-2-methylbutyric acid and (R)-(-)-2-methylbutyric acid. Consequently, its ethyl ester, ethyl 2-methylbutyrate, also exists as two distinct enantiomers: ethyl (S)-2-methylbutyrate and ethyl (R)-2-methylbutyrate.
The deuterated analogue, Ethyl-d5 2-Methylbutyrate, retains the chirality of the parent molecule. The deuterium (B1214612) atoms are located on the ethyl group (-C2D5), which is not the chiral center. Therefore, this compound also exists as two enantiomers:
(S)-Ethyl-d5 2-methylbutyrate
(R)-Ethyl-d5 2-methylbutyrate
These enantiomers are mirror images of each other and, under non-chiral conditions, exhibit identical physical and chemical properties. However, they can differ significantly in their interactions with other chiral molecules and in their behavior in chiral environments.
Stereoselective Synthesis of Enantiomerically Enriched this compound
The production of enantiomerically enriched this compound typically involves one of two main strategies: starting with an enantiomerically pure precursor or employing a stereoselective reaction.
One common approach is to begin with a commercially available, enantiomerically pure form of 2-methylbutyric acid, either (S)-(+)-2-methylbutyric acid or (R)-(-)-2-methylbutyric acid. This chiral starting material is then esterified using a deuterated ethanol (B145695) source, such as ethanol-d6 (B42895) (C2D5OD), in the presence of an acid catalyst. This reaction, known as Fischer esterification, proceeds without affecting the stereochemistry at the chiral center, thus yielding the corresponding enantiomerically enriched this compound.
Alternatively, stereoselective synthesis methods can be employed to create the desired enantiomer from a racemic or achiral starting material. While specific literature on the stereoselective synthesis of this compound is not abundant, general methods for the synthesis of chiral esters can be applied. These may include enzymatic resolutions, where an enzyme selectively catalyzes the reaction of one enantiomer, or the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.
Chiral Analytical Methods for Enantiomeric Ratio Determination
Determining the enantiomeric ratio, or enantiomeric excess (ee), of a sample of this compound is crucial for quality control and for studies where stereochemistry is important. Chiral analytical methods are employed to separate and quantify the individual enantiomers.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers like this compound. This method utilizes a capillary column coated with a chiral stationary phase (CSP). The CSP is typically a cyclodextrin (B1172386) derivative, which creates a chiral environment within the column.
As the enantiomers of this compound pass through the column, they form transient diastereomeric complexes with the chiral stationary phase. The differing stability of these complexes for the (R) and (S) enantiomers leads to different retention times, allowing for their separation and subsequent quantification. The choice of the specific cyclodextrin derivative as the CSP can significantly impact the resolution of the enantiomers.
In some cases, derivatization of the analyte can enhance its separation on a chiral stationary phase or allow for analysis by other techniques like High-Performance Liquid Chromatography (HPLC). For this compound, this would typically involve converting the ester into a different functional group that can interact more strongly or selectively with the chiral stationary phase. However, for a volatile ester like this, direct analysis by chiral GC is often the preferred and more straightforward method.
Influence of Deuterium Labeling on Chiral Recognition and Separation
The presence of the five deuterium atoms in the ethyl group of this compound can have a subtle but measurable effect on its chiral recognition and separation compared to its non-deuterated counterpart. This phenomenon is known as an isotopic effect.
The primary influence of deuterium labeling in this context is on the van der Waals interactions between the analyte and the chiral stationary phase. Deuterium has slightly different electronic properties and bond lengths compared to protium (B1232500) (the common isotope of hydrogen). These small differences can alter the way the (R) and (S) enantiomers fit into the chiral selector of the stationary phase, potentially leading to slight changes in retention times and separation factors.
While the effect is generally small, it can be significant in high-resolution chiral chromatography. In some instances, the deuterium labeling may even improve the separation of the enantiomers. The precise impact of the d5-labeling on the chiral separation of Ethyl-2-methylbutyrate would depend on the specific chiral stationary phase used and the analytical conditions.
Applications in Food Science and Authenticity Research
Stable Isotope Ratio Analysis for Origin and Authenticity Verification
Stable isotope ratio analysis (SIRA) is a powerful technique used to determine the geographical origin and production method (natural vs. synthetic) of food components. While Ethyl-d5 2-methylbutyrate (B1264701) itself is a synthetic standard, it plays a crucial role in the methods used to analyze the isotopic ratios of natural, non-labeled compounds.
To establish the authenticity of a food product, it is first necessary to characterize its natural composition. Ethyl-d5 2-methylbutyrate is employed as an internal standard in quantitative methods, such as gas chromatography-mass spectrometry (GC-MS), to accurately measure the concentration of ethyl 2-methylbutyrate and other key esters in fruits, juices, and fermented beverages. By adding a known amount of the deuterated standard to a sample, analysts can correct for variations in sample preparation and instrument response, leading to highly accurate quantification of the target analytes. This precise data is essential for creating authentic reference profiles for different food products.
A major challenge in the flavor industry is the fraudulent substitution of natural, and therefore more expensive, aroma compounds with their synthetic, cheaper equivalents. This compound is instrumental in the analytical methods designed to detect this type of adulteration. By serving as a robust internal standard, it ensures the accurate quantification of the target aroma compound, ethyl 2-methylbutyrate. This quantitative data can then be combined with isotope ratio mass spectrometry (IRMS) analysis of the non-labeled compound to determine its isotopic signature (e.g., ¹³C/¹²C ratio). Natural compounds have characteristic isotopic ratios based on the plant's metabolism and geographical origin, which differ significantly from those of synthetically produced compounds derived from petroleum precursors.
Biosynthesis Studies of Volatile Esters in Agricultural Products and Fermentation Processes
Understanding how and when aroma compounds are formed in agricultural products and during fermentation is vital for optimizing flavor profiles. Isotopically labeled compounds are key to tracing metabolic pathways.
In metabolic studies, stable isotope-labeled precursors are introduced into a biological system (e.g., a developing fruit or a fermentation medium) to trace their conversion into specific products. While this compound itself is typically used as a quantification standard rather than a metabolic precursor, the techniques it supports are central to these investigations. For instance, researchers might use ¹³C-labeled amino acids (like isoleucine, a precursor to 2-methylbutyric acid) and unlabeled ethanol (B145695) to study the biosynthesis of ethyl 2-methylbutyrate. In such experiments, this compound would be added during the analysis phase as an internal standard to accurately quantify the newly synthesized, non-labeled ethyl 2-methylbutyrate, thereby determining the efficiency of the biosynthetic pathway.
The concentration and composition of volatile esters in foods are significantly influenced by environmental conditions (e.g., climate, soil) and processing methods (e.g., fermentation temperature, aging). This compound facilitates the accurate measurement of changes in the concentration of ethyl 2-methylbutyrate and related esters in response to these variables. By using it as an internal standard, researchers can reliably compare ester profiles across different batches and processing conditions, leading to a better understanding of how to manipulate these factors to achieve desired flavor outcomes.
Method Validation and Standardization for Food Authenticity Testing
The reliability of any analytical method used for food authenticity testing is paramount. Method validation ensures that the technique is accurate, precise, and robust.
This compound is classified as a reference standard, and its high purity and detailed characterization are essential for this role. cato-chem.com It is used to validate and standardize analytical procedures for quantitative or qualitative purposes. cato-chem.com During method validation for the analysis of ethyl 2-methylbutyrate, the deuterated standard is used to assess key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. By providing a stable and reliable point of reference, it ensures that the analytical method performs consistently over time and across different laboratories, which is crucial for the enforcement of food authenticity standards. cato-chem.com
Future Directions and Methodological Advancements
Development of Next-Generation Labeling Strategies for Complex Molecules
The synthesis and application of isotopically labeled molecules are central to modern bioanalytical research. nih.gov While compounds like Ethyl-d5 2-Methylbutyrate (B1264701) serve as invaluable internal standards, the evolution of labeling strategies is focused on tracking the dynamics of complex biological systems. clearsynth.commedchemexpress.eu
Next-generation strategies are moving beyond simple labeling for quantification to more dynamic approaches. Techniques derived from Stable Isotope Labeling by Amino acids in Cell culture (SILAC) illustrate this trend. researchgate.netnih.gov Pulsed SILAC (pSILAC), for instance, allows for temporal analysis by monitoring the rate of incorporation of a heavy label over time, providing insights into protein synthesis and turnover. researchgate.netrsc.org Variations like super-SILAC and spike-in SILAC have been developed to enhance quantitative utility, especially for clinical specimens where traditional metabolic labeling is difficult. researchgate.netnih.gov
These advanced methods aim to create an "isotopic zip-code," enabling researchers to correlate labeled molecules with specific locations or time points within a biological system, such as a three-dimensional multicellular spheroid. nih.gov However, challenges remain, particularly with deuterium (B1214612) labels, which can be susceptible to D-H exchange in solution or within a mass spectrometer, potentially compromising analytical accuracy. sigmaaldrich.com Therefore, a key area of development is the placement of deuterium in stable, non-exchangeable positions within the molecule to ensure the integrity of the label throughout the analytical process. sigmaaldrich.com
| Labeling Strategy | Description | Primary Application | Reference |
|---|---|---|---|
| Pulsed SILAC (pSILAC) | Monitors the initial incorporation of a heavy label over a period of time to assess the rate of protein integration. | Temporal analysis of proteomic changes, protein turnover rates. | researchgate.netrsc.org |
| Spike-in SILAC | Uses heavy isotopically labeled cells as a spiked-in standard, introduced to unlabeled samples after experiments. | Enhanced quantification for clinical or tissue samples where direct labeling is not feasible. | nih.gov |
| Spatial SILAC | Introduces pulsed labels at strategic time points during the growth of 3D cell cultures (spheroids) to create an "isotopic zip-code". | Correlating labeled proteins with their layer of origin within a complex biological structure. | nih.gov |
| Stable, Non-exchangeable Deuterium Labeling | Synthesizing compounds where deuterium is placed in positions resistant to exchange with protons. | Improving the accuracy and reliability of deuterated internal standards in quantitative assays. | sigmaaldrich.com |
Integration of Stable Isotope Technologies with Multi-Omics Data Streams
The era of "big data" in biology is characterized by the generation of massive datasets from various -omics platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netfrontiersin.org Integrating these diverse data streams is a significant challenge but holds the key to a holistic understanding of complex biological systems. biostrand.aioxfordglobal.comnih.gov Stable isotope technologies, which underpin many proteomics and metabolomics studies, are integral to this effort. nih.govmdpi.com
The integration of data from isotope-labeling experiments with other omics data is often hindered by differences in data structure, variability between platforms, and inherent data heterogeneity. frontiersin.orgbiostrand.ai A primary challenge is the "high-dimension low sample size" (HDLSS) problem, where the number of measured variables far exceeds the number of samples, which can lead to statistical overfitting. biostrand.ai Furthermore, datasets often contain missing values that require sophisticated imputation methods before integrative analysis can proceed. biostrand.ai
Despite these challenges, mathematical-based integration, such as metabolic flux analysis using isotopic labeling, can provide quantitative measurements of cellular metabolic states. frontiersin.org However, applying these methods to complex organisms like plants can be particularly challenging due to large, poorly annotated genomes and diverse secondary metabolites. frontiersin.org The ultimate goal is to move beyond single-omics analysis, which provides only a partial snapshot, to a multi-omics approach that can offer a systemic understanding of biological pathways and responses to stimuli. researchgate.net
Advancements in Computational Modeling for Isotopic Data Interpretation
The complexity of data generated from stable isotope-labeling experiments necessitates the development of advanced computational tools for analysis and interpretation. acs.orguky.edu Simple analysis based on theoretical mass differences is often insufficient for untargeted metabolomics, where thousands of signals are detected. acs.org
A new generation of computational tools is emerging to address this complexity. For example, geoRge is an R-based tool that analyzes untargeted LC/MS data by comparing the isotopic distributions in labeled samples to their unlabeled biological equivalents, rather than simply searching for expected mass shifts. acs.org This allows for the detection of isotopically enriched compounds by identifying changes in their entire isotopic pattern. acs.org Similarly, tools like DIMet provide a statistical framework for the differential and time-series analysis of targeted isotope-labeled metabolomics data, allowing researchers to identify metabolites that are differentially labeled between conditions over time. oup.com
Other specialized software has been developed for specific applications. HafAn , for instance, is a plugin for the Geochemical Data Toolkit (GCDkit) designed for the recalculation, statistical treatment, and graphical presentation of Hf isotopic data, demonstrating the need for domain-specific tools. jgeosci.org The development of such open-source software is crucial for ensuring data traceability, reproducibility, and the ability to compare results from different approaches. acs.orgjgeosci.org These computational advancements are critical for moving from raw data to meaningful biological insights. uky.edunumberanalytics.com
| Tool Name | Functionality | Key Feature | Reference |
|---|---|---|---|
| geoRge | Analyzes untargeted LC/MS data from stable isotope-labeling experiments. | Compares full isotopic distributions in labeled vs. unlabeled samples, rather than relying on theoretical mass differences. | acs.org |
| DIMet | Performs differential and time-series analyses of targeted isotope-labeled metabolomics data. | Uses a rigorous statistical framework to identify differentially labeled metabolites between conditions. | oup.com |
| HafAn | Recalculates, statistically treats, and graphically presents Hf isotopic data. | Designed as a plugin for the GCDkit, allowing joint interpretation with other geochemical data. | jgeosci.org |
| IsoCor | Corrects raw mass spectrometry data for natural isotope abundances. | Ensures that the measured labeling pattern is attributable only to the isotopic tracer. | oup.com |
High-Throughput Screening Methodologies Incorporating Deuterated Standards
High-throughput screening (HTS) is essential for analyzing large numbers of samples efficiently, a common requirement in fields like toxicology, clinical diagnostics, and drug discovery. nih.gov The use of deuterated internal standards, such as Ethyl-d5 2-Methylbutyrate, is a cornerstone of robust HTS methods, particularly those employing Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com
SIDA-based methods offer high precision and accuracy because the isotopically labeled internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response. pubcompare.aiclearsynth.com This approach has been successfully applied to develop rapid and high-throughput methods for quantifying a wide range of molecules, from glutathione (B108866) in wine to thyroid hormones in serum. nih.govnih.gov For example, a method for analyzing thyroid hormones utilizes a 96-well plate format, allowing for the efficient processing of numerous samples with validated quantification levels as low as 10 pg/ml for T3. nih.gov Similarly, a high-throughput method for quantifying the oxidative stress biomarker 8-isoprostane in urine was developed using an automated 96-well plate platform, achieving a cycle time of just 11 minutes per sample. acs.org
The key advantage of incorporating stable isotope analogs in HTS is the enhancement of method robustness, which often eliminates the need for complete sample transfers or solvent evaporations, thereby speeding up the workflow and reducing potential sources of error. nih.gov
| Analyte | Matrix | Methodology | Key Advantage | Reference |
|---|---|---|---|---|
| Glutathione | Grapes, Musts, Wines | SIDA LC-MS/MS | Overcomes chemical instability of the analyte; 70 samples per day. | nih.gov |
| Methylmalonic Acid (MMA) | Serum | ID-LC-MS/MS | Simplified sample preparation suitable for large-scale testing. | mdpi.com |
| Thyroid Hormones (T3/T4) | Rat Blood Serum | Isotope-dilution LC-MS/MS | Rapid (96-well format), eliminates need for quantitative transfers. | nih.gov |
| 8-isoprostane | Urine | Isotope-dilution UHPLC-MS/MS | Automated (96-well format), robust, and sensitive (8.8 pg/mL LOD). | acs.org |
Expanded Applications in Environmental and Industrial Research Contexts
The precision afforded by deuterated internal standards has led to their adoption in a growing number of applications beyond biomedical research, notably in environmental analysis and various industrial sectors. pubcompare.aiclearsynth.com In environmental science, these standards are crucial for accurately monitoring pollutants in complex matrices like water and soil. clearsynth.com
In industrial research, deuterated standards are frequently used in the food and beverage industry for quality control and characterization. Ethyl 2-methylbutyrate, the non-labeled analog of this compound, is a known flavor compound found in products like wine, strawberries, and apples. nih.govebi.ac.uk Analytical methods for the quality control of wine and other alcoholic beverages often use deuterated ethyl esters as internal standards to accurately quantify volatile aroma compounds. researchgate.netnih.govmdpi.com For example, deuterated isotopes of ethyl butyrate, ethyl hexanoate, and ethyl octanoate (B1194180) are used to create calibration curves for quantifying key odorants in wine. nih.gov This ensures that the measurement of these flavor and aroma compounds, which define the sensory profile of the product, is accurate and reproducible. researchgate.net
Furthermore, these standards are used in the fragrance industry and in the analysis of consumer products like e-liquids to identify and quantify volatile organic compounds (VOCs), some of which may have implications for product quality and safety. nih.govnih.gov The use of deuterated standards in these contexts allows for rigorous quantitative analysis, which is essential for regulatory compliance and ensuring product consistency.
Q & A
Q. What is the primary application of Ethyl-d5 2-Methylbutyrate in analytical chemistry?
this compound is widely used as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying its non-deuterated analog in complex matrices. Its isotopic substitution (five deuterium atoms) provides distinct mass spectral signatures, enabling precise quantification without interference from endogenous compounds . Methodologically, researchers should validate its use by confirming retention time alignment and ensuring no co-elution with target analytes.
Q. How is this compound synthesized, and what purity standards are critical for research use?
Synthesis typically involves esterification of deuterated ethanol (CD3CD2OD) with 2-methylbutyric acid under acid catalysis. Isotopic purity (>90%) is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Researchers must ensure the absence of non-deuterated contaminants, as even minor impurities can skew quantification in trace analysis .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- GC-MS : To confirm molecular ion clusters (e.g., m/z 135 for non-deuterated vs. m/z 140 for deuterated forms) .
- 2D NMR : To resolve deuterium positioning and assess isotopic distribution (e.g., HMBC correlations for ester group verification) .
- Isotopic Purity Assays : Using HRMS to detect deviations in exact mass (e.g., theoretical vs. observed m/z for C7D5H9O2) .
Advanced Research Questions
Q. How does deuteration impact the olfactory detection threshold of Ethyl-2-methylbutyrate in sensory studies?
Deuteration may alter vapor pressure and molecular interactions with olfactory receptors. To evaluate this, researchers use the Feller additive model to compare theoretical and experimental detection thresholds. For example, in binary odor mixtures, deuterated analogs can reveal synergistic or masking effects by analyzing threshold ratios (e.g., 0.10 for ethyl 2-methylbutyrate vs. 0.57 for ethyl acetate mixtures) . Controls must include blind testing to account for panelist familiarity biases .
Q. What experimental design considerations are critical when using this compound in human sensory trials?
- Ethical Compliance : Obtain informed consent detailing compound safety and sensory protocols .
- Dosage Control : Use µM-to-mM ranges to avoid olfactory fatigue, validated via pre-trial intensity ratings (e.g., referencing ethyl 2-methylbutyrate at 1.8 g/L as a benchmark) .
- Data Normalization : Apply statistical corrections (e.g., Wilcoxon-test with Bonferroni adjustment) to address rating inconsistencies across repeated trials .
Q. How can researchers resolve contradictions between experimental data and theoretical models in odor interaction studies?
Discrepancies (e.g., deviations from Feller’s additive model predictions) require re-evaluating:
- Matrix Effects : Assess solvent polarity or biological matrix interference using spiked recovery tests .
- Instrumental Drift : Calibrate GC-MS detectors with deuterated/non-deuterated standard blends .
- Panelist Variability : Conduct cross-validated trials with independent panels to isolate methodological vs. perceptual biases .
Q. What advanced structural elucidation methods confirm the regioselectivity of deuterium in this compound?
- Isotopic Exchange Assays : Use deuterium oxide (D2O) to test for labile protons under acidic/basic conditions .
- NOESY NMR : To map spatial proximity of deuterium atoms to ester groups, ensuring no positional scrambling .
- Fragmentation Pattern Analysis : HRMS/MS to verify deuterium retention in key fragments (e.g., m/z 45 [CD3]+ vs. m/z 43 [CH3CO]+) .
Methodological Best Practices
Q. How should researchers validate quantitative methods using this compound as an internal standard?
- Calibration Curves : Span 3–5 orders of magnitude with R² >0.995, using matrix-matched standards to account for ionization suppression .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3) and confirm with spiked blanks .
- Cross-Validation : Compare results against alternative methods (e.g., stable isotope labeling by LC-MS) .
Q. What strategies mitigate isotopic cross-talk in multiplexed assays involving deuterated and non-deuterated esters?
- Chromatographic Separation : Optimize GC temperature gradients to baseline-resolve deuterated/non-deuterated peaks .
- High-Resolution MS : Use resolving power >30,000 to distinguish m/z differences <0.02 Da .
- Blank Matrix Analysis : Pre-screen samples for endogenous deuterated compounds to avoid false positives .
Ethical and Reporting Standards
Q. How should researchers address ethical concerns in studies involving human exposure to aroma compounds like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
